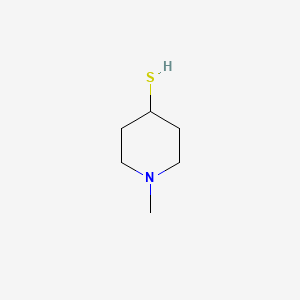

1-Methylpiperidine-4-thiol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-methylpiperidine-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVSXWOWWHALFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-99-7 | |

| Record name | 1-methylpiperidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylpiperidine-4-thiol structural formula and CAS number.

An In-Depth Technical Guide to 1-Methylpiperidine-4-thiol

Introduction

This compound is a heterocyclic compound featuring a piperidine ring N-methylated at position 1 and a thiol group substituted at position 4. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the unique and valuable properties conferred by both the piperidine scaffold and the thiol functional group. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and basicity. The thiol group, a potent nucleophile and antioxidant, offers a versatile handle for bioconjugation and can play a direct role in modulating biological activity.[1]

This guide provides a comprehensive overview of this compound, including its structural and chemical properties, a proposed synthetic pathway, its potential applications in drug discovery, and essential safety information.

Chemical Structure and Identification

Physicochemical Properties

The properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 131.24 g/mol | [2][5] |

| IUPAC Name | 1-methylpiperidin-4-thiol | [2] |

| Monoisotopic Mass | 131.07687 Da | [3] |

| Physical State | Liquid (predicted) | [6] |

| XlogP (predicted) | 1.1 | [3] |

Proposed Synthetic Pathway

The overall workflow involves the reduction of the carboxylic acid to a primary alcohol, conversion of the alcohol to a suitable leaving group, and subsequent nucleophilic substitution with a thiolating agent.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol

Step 1: Reduction of 1-Methylpiperidine-4-carboxylic Acid

-

Rationale: The carboxylic acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

-

Procedure:

-

Suspend LiAlH4 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert argon atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-methylpiperidine-4-carboxylic acid[7] in anhydrous THF.

-

Add the acid solution dropwise to the LiAlH4 suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours to ensure complete reduction.

-

Cool the reaction back to 0 °C and carefully quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield (1-methylpiperidin-4-yl)methanol.

-

Step 2: Conversion of Alcohol to Tosylate

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate (or mesylate) makes it an excellent leaving group for the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve the crude (1-methylpiperidin-4-yl)methanol in anhydrous dichloromethane (DCM) with pyridine.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the tosylate intermediate.

-

Step 3: Nucleophilic Substitution with Thiourea

-

Rationale: Thiourea is an excellent and safe thiolating agent. It first acts as a nucleophile to displace the tosylate, forming a stable isothiouronium salt. Subsequent hydrolysis under basic conditions liberates the desired thiol.

-

Procedure:

-

Dissolve the tosylate intermediate and thiourea in ethanol and reflux for 12-18 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add a solution of aqueous sodium hydroxide (NaOH) to the residue and reflux for 2-4 hours to hydrolyze the isothiouronium salt.

-

Cool the mixture, acidify carefully with dilute HCl to a pH of ~7-8, and extract the product with ethyl acetate or ether.

-

Dry the organic extracts, concentrate, and purify the crude product by column chromatography to yield this compound.

-

Applications in Drug Development and Research

The structural components of this compound make it a valuable building block for drug discovery professionals.

-

Piperidine Scaffold: The piperidine ring is a key "privileged scaffold" in medicinal chemistry. Its inclusion can improve the pharmacokinetic profile of a drug candidate by increasing its basicity and water solubility, which are crucial for oral bioavailability. The N-methyl group provides a fixed tertiary amine, which can be important for receptor binding and preventing metabolic N-dealkylation compared to secondary amines. Piperidine derivatives are found in a wide range of drugs, demonstrating their versatility.[8]

-

Thiol Functional Group: The thiol group is a versatile functional handle with unique chemical properties.[1]

-

Nucleophilicity: Thiols are excellent nucleophiles, allowing for selective reactions like Michael additions and thiol-epoxy reactions to form stable covalent bonds under mild, biocompatible conditions.[9] This is highly useful for bioconjugation, such as linking the molecule to proteins, antibodies, or diagnostic probes.[10]

-

Antioxidant and Redox Activity: The thiol group can act as a potent antioxidant and reducing agent, capable of scavenging reactive oxygen species (ROS).[1] This property can be exploited in designing drugs to combat oxidative stress-related pathologies.

-

Metal Chelation: Thiols are soft electron donors and form stable complexes with heavy metal ions.[1] This allows for the design of chelating agents to treat metal toxicity.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related N-methylpiperidine and thiol-containing compounds.[11] The compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.

-

Potential Hazards:

-

Skin and Eye Damage: Likely to be a skin and eye irritant or corrosive. Causes serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation upon inhalation.

-

Flammability: Related piperidine compounds are flammable liquids. Keep away from heat, sparks, and open flames.

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Stench: Thiols are known for their strong, unpleasant odors.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Use only in a well-ventilated area or a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

References

- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1072-99-7 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H13NS) [pubchemlite.lcsb.uni.lu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Methylpiperidine-4-thiol

Introduction

1-Methylpiperidine-4-thiol is a heterocyclic compound of significant interest in pharmaceutical research and drug development due to its presence as a structural motif in various biologically active molecules. Its unique combination of a tertiary amine within a piperidine ring and a thiol group presents a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and analysis. This guide provides a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and supported by empirical data.

Molecular Structure and Key Features

A clear visualization of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the methyl, piperidine ring, and thiol protons.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

| Piperidine H₂ₑ, H₆ₑ (equatorial) | 2.6 - 2.8 | Multiplet (m) | 2H |

| Piperidine H₂ₐ, H₆ₐ (axial) | 1.9 - 2.1 | Multiplet (m) | 2H |

| Piperidine H₃ₑ, H₅ₑ (equatorial) | 1.8 - 2.0 | Multiplet (m) | 2H |

| Piperidine H₃ₐ, H₅ₐ (axial) | 1.4 - 1.6 | Multiplet (m) | 2H |

| C₄-H | 2.5 - 3.0 | Multiplet (m) | 1H |

| S-H | 1.3 - 1.6 | Triplet (t) or Broad Singlet | 1H |

Interpretation:

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and will appear as a singlet in the downfield region (around 2.2-2.4 ppm) due to the deshielding effect of the adjacent nitrogen.

-

Piperidine Ring Protons: The piperidine ring protons exist in axial and equatorial positions, leading to complex splitting patterns (multiplets) due to geminal and vicinal coupling. Protons on carbons adjacent to the nitrogen (C2 and C6) are expected to resonate at a lower field (2.6-2.8 ppm for equatorial and 1.9-2.1 ppm for axial) compared to the protons on C3 and C5 (1.8-2.0 ppm for equatorial and 1.4-1.6 ppm for axial)[1][2].

-

C4-H Proton: The proton on the carbon bearing the thiol group will appear as a multiplet due to coupling with the adjacent methylene protons. Its chemical shift will be influenced by the thiol group.

-

Thiol Proton: The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. In some cases, it can couple with the adjacent C-H proton, resulting in a triplet. The characteristic chemical shift range for thiols is generally between 1.3 and 1.6 ppm[3].

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | ~46 |

| C₂, C₆ | ~55 |

| C₃, C₅ | ~35 |

| C₄ | ~40 |

Interpretation:

-

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear around 46 ppm[4].

-

Piperidine Ring Carbons: The carbons of the piperidine ring will have distinct chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) are deshielded and will appear downfield, typically around 55 ppm. The carbons at positions 3 and 5 will be found further upfield, around 35 ppm[5][6][7]. The carbon atom attached to the thiol group (C4) is expected to have a chemical shift of approximately 40 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | 2550 - 2600 | Weak |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C-N stretch | 1000 - 1250 | Medium |

| C-S stretch | 600 - 800 | Weak to Medium |

Interpretation:

-

S-H Stretching: The most characteristic absorption for a thiol is the weak S-H stretching band, which appears in the region of 2550-2600 cm⁻¹[8]. Its weakness can sometimes make it difficult to identify.

-

C-H Stretching: The C-H stretching vibrations of the methyl and piperidine methylene groups will be observed in the typical alkane region of 2850-3000 cm⁻¹[9].

-

C-N and C-S Stretching: The C-N stretching of the tertiary amine and the C-S stretching vibrations will appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₆H₁₃NS), the expected molecular weight is 131.24 g/mol [10][11][12].

Expected Fragmentation Pattern:

In mass spectrometry, amines often undergo α-cleavage, which is the breaking of the bond between the α and β carbons relative to the nitrogen atom.[13][14] Cyclic amines, like piperidine derivatives, can exhibit a strong molecular ion peak.[13][15]

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Interpretation:

-

Molecular Ion Peak: A distinct molecular ion peak ([M]⁺˙) should be observed at m/z = 131, consistent with the molecular formula C₆H₁₃NS. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our compound.[13][14]

-

α-Cleavage: The most prominent fragmentation pathway for amines is α-cleavage.[16] For this compound, this can lead to the loss of a methyl radical (•CH₃) to form a fragment at m/z = 116.

-

Loss of Thiol Group: Fragmentation can also occur via the loss of the thiol radical (•SH), resulting in a fragment ion at m/z = 98.

-

Ring Cleavage: Cleavage of the piperidine ring can lead to various smaller fragments. A common fragmentation for piperidine derivatives is the formation of a stable iminium ion. For instance, a fragment corresponding to [C₅H₁₀N]⁺ at m/z = 84 is plausible.[17]

Experimental Protocols

1. NMR Spectroscopy Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

2. IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

3. Mass Spectrometry (Electron Ionization - EI):

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The interpretation of these spectra, based on established principles of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, allows for the confident identification and structural verification of this important molecule. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to interpret their analytical data with a high degree of confidence.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. scbt.com [scbt.com]

- 13. Video: Mass Spectrometry of Amines [jove.com]

- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

Navigating the Dual Hazards of 1-Methylpiperidine-4-thiol: An In-Depth Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Methylpiperidine-4-thiol is a bifunctional molecule of increasing interest in pharmaceutical research and development, incorporating both a reactive thiol group and a tertiary amine within a piperidine ring. This unique structure, however, presents a dual-hazard profile that demands a comprehensive and nuanced approach to laboratory safety. The thiol moiety imparts a potent, pervasive, and unpleasant odor, characteristic of organosulfur compounds, while the N-methylpiperidine core introduces risks of corrosivity, and potential toxicity. This guide provides a holistic framework for the safe handling, storage, and disposal of this compound, moving beyond a simple recitation of rules to explain the scientific rationale behind each procedural recommendation. By fostering a deeper understanding of the chemical's properties, this document aims to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

The Dichotomous Nature of this compound: Understanding the Risks

The primary challenge in handling this compound lies in managing the distinct yet overlapping hazards posed by its two key functional groups.

-

The Thiol Group (-SH): A Potent Olfactory Nuisance and Moderate Health Hazard Thiols, also known as mercaptans, are notorious for their extremely low odor threshold, detectable by the human nose at parts-per-billion concentrations.[1] This potent stench, often compared to garlic or rotten eggs, is not merely an inconvenience; it can cause nausea and headaches and may trigger safety alerts for perceived natural gas leaks.[2] While typically exhibiting only moderate acute toxicity, thiols can cause irritation to the skin, eyes, and respiratory tract. The primary imperative when working with thiols is stringent odor control to prevent laboratory and building-wide contamination.

-

The 1-Methylpiperidine Moiety: Corrosivity and Potential Systemic Toxicity The piperidine ring, particularly when N-alkylated, imparts basic and nucleophilic properties. Safety data for analogous compounds, such as 1-Methylpiperidine, indicate that it can be corrosive, causing severe skin burns and eye damage.[3] Furthermore, piperidine derivatives can be harmful if swallowed or inhaled, with the potential for systemic toxicity.[4] Therefore, preventing direct physical contact and aerosol generation is paramount.

This guide is built upon the principle of addressing both the pervasive odor of the thiol and the direct contact hazards of the piperidine component through a multi-layered safety strategy.

Core Principles of Safe Handling: A Proactive Approach

A proactive and informed approach is essential when working with this compound. The following principles should be integrated into all experimental workflows.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure and should be prioritized over personal protective equipment (PPE).

-

Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction quenching, must be conducted within a properly functioning and certified chemical fume hood.[2] This is non-negotiable for containing both the potent odor and any potential vapors.

-

Bleach Traps for Effluent Gases: Any reaction or process that may generate off-gases (e.g., heating, sparging with inert gas) should have its exhaust vented through a bleach trap.[5] This trap, typically a bubbler containing a solution of commercial bleach, effectively oxidizes volatile thiols into less odorous compounds.

-

Dedicated Work Area: Whenever possible, designate a specific area within a fume hood for work with this compound to prevent cross-contamination of other experiments and equipment.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are primary, a robust PPE regimen is crucial for safeguarding against accidental contact.

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the potentially corrosive piperidine moiety.[4] |

| Eye Protection | Chemical splash goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage.[3] |

| Body Protection | Laboratory coat | To protect skin and personal clothing from accidental spills.[1] |

| Respiratory Protection | Not typically required with proper fume hood use | A respirator may be necessary in the event of a large spill or failure of engineering controls.[3] |

Experimental Workflow: Step-by-Step Protocols for Safe Manipulation

The following protocols provide a detailed methodology for common laboratory procedures involving this compound, with an emphasis on safety at each stage.

Preparation and Weighing

-

Assemble all necessary equipment within the chemical fume hood before retrieving the this compound container. This includes spatulas, weigh boats, and any solvents or reagents.

-

Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for immediate decontamination of used equipment.[5]

-

Don appropriate PPE , including double gloving.

-

Carefully open the container of this compound, minimizing the time it is open to the hood atmosphere.

-

Weigh the desired amount of the compound quickly and efficiently.

-

Immediately and securely close the primary container.

-

Decontaminate the spatula and any other implements used by immersing them in the prepared bleach bath.[6]

Reaction Setup and Execution

-

Conduct all reactions in a closed or isolated system within the fume hood to the greatest extent possible.[5]

-

Ensure any exhaust from the reaction vessel is directed through a bleach trap. [5]

-

Use techniques that minimize aerosolization and odor release , such as transferring solutions via cannula or syringe rather than pouring.

-

Maintain a clean and organized workspace to quickly identify and address any spills.

Work-up and Purification

The work-up phase often presents the highest risk of odor release.

-

Quench reactions carefully within the fume hood. Consider quenching reactive reagents with a suitable oxidizing agent like a bleach solution where chemically appropriate.

-

Keep all containers of reaction mixtures and extracted materials capped whenever possible.[5]

-

If using a rotary evaporator, ensure the vacuum pump exhaust is vented into the fume hood or through a cold trap and/or a bleach trap.

Decontamination and Waste Disposal: A Critical Final Step

Proper decontamination and waste disposal are essential to prevent lingering odors and environmental contamination.

-

Glassware and Equipment: All glassware and equipment that has come into contact with this compound should be immediately submerged in a bleach bath and allowed to soak for at least 14-24 hours.[6] This oxidizes the thiol, neutralizing the odor.

-

Solid Waste: Contaminated solid waste, such as gloves, weigh boats, and paper towels, should be sealed in a plastic bag and then placed in a labeled hazardous waste container.[1]

-

Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams. The container should be clearly labeled with its contents.[6]

-

Spent Bleach Baths: Used bleach baths may eventually become saturated or lose their effectiveness. Dispose of spent bleach solutions in accordance with your institution's hazardous waste guidelines.[6]

Emergency Procedures: Planning for the Unexpected

A clear and well-rehearsed emergency plan is crucial.

| Scenario | Immediate Action |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |

| Small Spill (<100 mL) | Wearing appropriate PPE, cover the spill with an inert absorbent material.[1] Scoop the material into a sealable container for hazardous waste disposal. Decontaminate the spill area with a bleach solution. |

| Large Spill (>100 mL) | Evacuate the immediate area. Notify laboratory personnel and your institution's environmental health and safety department. Do not attempt to clean up a large spill without specialized training and equipment. |

Visualization of Key Safety Workflows

Personal Protective Equipment (PPE) Selection Workflow

Caption: PPE selection process for handling this compound.

Waste Decontamination and Disposal Workflow

Caption: Workflow for the decontamination and disposal of waste.

Summary of Physicochemical and Toxicological Data

Due to the lack of a specific Safety Data Sheet for this compound, the following data is inferred from structurally related compounds and the known properties of its functional groups.

| Property | Value / Information | Rationale / Source |

| Molecular Formula | C6H13NS | PubChem |

| Molecular Weight | 131.24 g/mol | PubChem |

| Appearance | Likely a liquid with a strong, unpleasant odor | Based on similar small molecule thiols and piperidines. |

| Boiling Point | Not definitively reported | - |

| Melting Point | Not definitively reported | - |

| Acute Toxicity | The toxicological properties have not been fully investigated. Harmful if swallowed or in contact with skin is possible based on 1-Methylpiperidine.[3] | Inferred from 1-Methylpiperidine SDS.[3] |

| Skin Corrosion/Irritation | Expected to be corrosive or a skin irritant. | Inferred from 1-Methylpiperidine SDS.[3] |

| Eye Damage/Irritation | Expected to cause serious eye damage. | Inferred from 1-Methylpiperidine SDS.[3] |

| Respiratory Irritation | May cause respiratory irritation. | Inferred from 1-Methylpiperidine SDS.[3] |

Conclusion

This compound is a valuable research chemical whose utility is matched by its hazardous properties. A thorough understanding of the risks associated with both the thiol and N-methylpiperidine functionalities is the foundation of a robust safety protocol. By implementing the engineering controls, personal protective equipment, and detailed handling procedures outlined in this guide, researchers can effectively mitigate these risks. The causality-driven approach presented here, emphasizing not just what to do, but why, is intended to cultivate a culture of safety and awareness, enabling the successful and secure application of this compound in the advancement of science and medicine.

References

An In-depth Technical Guide to the Predicted Reactivity of 1-Methylpiperidine-4-thiol

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 1-Methylpiperidine-4-thiol. By dissecting its molecular architecture, which features a tertiary amine within a piperidine ring and a secondary thiol group, we can forecast its behavior in various chemical environments. This document serves as a foundational resource for researchers, chemists, and drug development professionals, offering insights into plausible reaction pathways, detailed experimental protocols for key transformations, and the underlying chemical principles governing its reactivity. The guide is structured to explore the distinct and potentially synergistic reactivity of the thiol and tertiary amine functional groups, providing a predictive framework for its application in synthesis and medicinal chemistry.

Molecular Structure and Key Functional Centers

This compound (CAS No: 1072-99-7, Molecular Formula: C₆H₁₃NS) is a bifunctional molecule featuring two primary sites of reactivity: the sulfur of the thiol group and the nitrogen of the N-methylated piperidine ring.[1][2]

-

The Thiol (Sulfhydryl) Group (-SH): This is a secondary thiol attached to the 4-position of the piperidine ring. Thiols are the sulfur analogs of alcohols and exhibit distinct reactivity. Key characteristics include significant acidity compared to alcohols, high nucleophilicity upon deprotonation, and susceptibility to oxidation.[3][4]

-

The Tertiary Amine (N-Methylpiperidine): The nitrogen atom is part of a saturated six-membered heterocycle and is methylated, classifying it as a tertiary amine.[5] The nitrogen's lone pair of electrons imparts basic and nucleophilic character to this part of the molecule.[6]

The interplay between these two groups dictates the molecule's overall chemical profile. The chair conformation of the piperidine ring will influence the steric accessibility of each functional group, potentially favoring equatorial substitution at the C4 position.

Caption: Structure of this compound.

Predicted Reactivity of the Thiol Group

The thiol group is arguably the most versatile reactive center in the molecule due to the properties of sulfur.

Acidity and Thiolate Formation

Thiols are significantly more acidic than their alcohol counterparts.[4] The pKa of a typical alkanethiol is around 10-11, making it readily deprotonated by common bases such as alkali metal hydroxides or alkoxides. This is because the larger size of the sulfur atom allows for more effective delocalization of the negative charge in the resulting thiolate anion (RS⁻).[4]

Reaction: R-SH + B⁻ ⇌ R-S⁻ + BH

This equilibrium lies far to the right when a strong base like sodium hydroxide is used. The formation of the potent thiolate nucleophile is the gateway to many subsequent reactions.[4]

Nucleophilicity of the Thiolate

The deprotonated thiolate is an excellent nucleophile.[3][7] It can participate in a variety of substitution and addition reactions.

-

S-Alkylation: Thiolates react readily with alkyl halides via an Sₙ2 mechanism to form sulfides (thioethers).[8] This reaction is a fundamental method for forming C-S bonds. To prevent potential over-alkylation, which can occur with excess alkyl halide, using the thiol as the limiting reagent is a common strategy.[9]

-

Reaction with Epoxides: As a strong nucleophile, the thiolate can open epoxide rings, typically attacking the less sterically hindered carbon in an Sₙ2 fashion.[8]

-

Michael Addition: Thiolates are effective nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.

Redox Chemistry: Oxidation

The sulfur atom in a thiol exists in a low oxidation state and is easily oxidized.[9]

-

Oxidation to Disulfides: In the presence of mild oxidizing agents like iodine (I₂), bromine (Br₂), or even atmospheric oxygen, thiols undergo oxidative coupling to form disulfides.[3][4][9] This reaction is reversible; disulfides can be cleaved back to thiols using reducing agents like zinc in acid.[9] This redox cycle is a cornerstone of cysteine chemistry in biological systems.[7]

-

Oxidation to Sulfonic Acids: Stronger oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid will oxidize the thiol group further, ultimately to the highly stable sulfonic acid (-SO₃H) state, potentially passing through sulfenic (-SOH) and sulfinic (-SO₂H) acid intermediates.[7]

Predicted Reactivity of the Tertiary Amine

The N-methylpiperidine moiety provides a second, distinct reactive handle.

Basicity and Salt Formation

Like most aliphatic amines, the nitrogen lone pair makes this compound a base. It will readily react with strong acids (e.g., HCl, H₂SO₄, HBr) to form a water-soluble piperidinium salt.[10] This property is crucial for purification, formulation, and controlling the solubility of the compound. The pKaH of piperidine itself is approximately 11.2, and the N-methyl derivative is expected to have similar basicity.[11]

Reaction: R₃N + HX → R₃NH⁺X⁻

Nucleophilicity and Quaternization

The tertiary amine can also act as a nucleophile, though it is generally a weaker nucleophile than the thiolate anion. Its primary reaction as a nucleophile is with strong electrophiles.

-

N-Alkylation (Quaternization): Tertiary amines react with alkyl halides to form quaternary ammonium salts.[6] For example, reaction with methyl iodide would yield a dimethylpiperidinium iodide salt. This reaction converts the neutral amine into a permanently charged ionic species.

Limited Reactivity with Acylating and Sulfonylating Agents

Unlike primary or secondary amines, tertiary amines do not form stable amides or sulfonamides because they lack a proton on the nitrogen to be eliminated.[10][12] While they can react with highly electrophilic reagents like acyl chlorides to form reactive acylammonium intermediates, these are typically not stable, isolable products.[12] Similarly, the Hinsberg test, which uses benzenesulfonyl chloride, is a classic chemical test to distinguish primary and secondary amines from tertiary amines, as the latter do not form a stable sulfonamide.[12]

Predicted Spectroscopic Data

A summary of expected spectroscopic features is presented below.

| Spectroscopic Method | Functional Group | Predicted Chemical Shift / Frequency |

| ¹H NMR | Thiol (-SH ) | δ ≈ 1.3 - 1.6 ppm (broad singlet, position is concentration and solvent dependent) |

| Piperidine ring (-CH ₂) | δ ≈ 1.5 - 3.0 ppm (complex multiplets) | |

| N-Methyl (-NCH ₃) | δ ≈ 2.2 - 2.5 ppm (singlet) | |

| ¹³C NMR | Piperidine ring (-C H₂) | δ ≈ 25 - 60 ppm |

| N-Methyl (-NC H₃) | δ ≈ 45 - 50 ppm | |

| Thiol-bearing carbon (-C H-SH) | δ ≈ 35 - 45 ppm | |

| IR Spectroscopy | S-H Stretch | 2550 - 2600 cm⁻¹ (weak and sharp) |

| C-N Stretch | 1000 - 1250 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 131.08 |

Key Experimental Protocols

The following protocols are designed as robust starting points for the synthetic manipulation of this compound.

Protocol 1: Oxidation to Bis(1-methylpiperidin-4-yl) Disulfide

This protocol utilizes iodine as a mild oxidizing agent to facilitate the formation of the disulfide dimer.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Add a mild base, such as triethylamine (2.2 eq), to the solution and stir for 10 minutes at room temperature. This facilitates the reaction by forming the thiolate in situ.

-

Oxidation: Prepare a solution of iodine (I₂, 1.1 eq) in the same solvent. Add this solution dropwise to the stirred thiol solution at 0 °C. The dark color of the iodine should fade as it is consumed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, quench any excess iodine by adding a few drops of saturated aqueous sodium thiosulfate solution until the solution is colorless.

-

Extraction: If using dichloromethane, wash the organic layer sequentially with water and brine. If using methanol, remove the solvent under reduced pressure and partition the residue between dichloromethane and water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude disulfide can be purified by column chromatography on silica gel.

Caption: Experimental workflow for disulfide synthesis.

Protocol 2: S-Alkylation with Methyl Iodide

This protocol describes the formation of a thioether (sulfide) via Sₙ2 reaction with an alkyl halide.

Methodology:

-

Deprotonation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Stir until hydrogen gas evolution ceases (approx. 30 minutes), indicating complete formation of the thiolate.

-

Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe to the stirred suspension at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfide can be purified by flash column chromatography.

Caption: Comparative pathways for alkylation.

Protocol 3: Formation of 1-Methylpiperidin-4-thiol Hydrochloride

This protocol details the straightforward formation of the hydrochloride salt, which is often useful for improving a compound's stability and water solubility.

Methodology:

-

Dissolution: Dissolve the free base, this compound (1.0 eq), in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Acidification: Cool the solution to 0 °C. Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M solution, 1.1 eq) dropwise with vigorous stirring.

-

Precipitation: A white precipitate of the hydrochloride salt should form immediately.

-

Isolation: Continue stirring at 0 °C for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white solid under high vacuum to afford the pure hydrochloride salt.

Conclusion

This compound is a versatile building block with two distinct and predictable reactive centers. The thiol group offers a rich chemistry of nucleophilic substitution (via the thiolate) and redox reactions, primarily oxidation to the disulfide. The tertiary amine provides a basic handle for salt formation and can be quaternized with reactive electrophiles. The relative reactivity can be controlled by careful choice of reagents and reaction conditions; strong bases will preferentially deprotonate the thiol, while strong acids will protonate the amine. This predictable reactivity profile makes it a valuable substrate for applications in pharmaceutical and materials science, where the introduction of a piperidine ring or a thiol moiety is desired.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - this compound (C6H13NS) [pubchemlite.lcsb.uni.lu]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studymind.co.uk [studymind.co.uk]

- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Video: Preparation and Reactions of Thiols [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of Piperidines | Ambeed [ambeed.com]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

Solubility of 1-Methylpiperidine-4-thiol in common organic solvents.

An In-Depth Technical Guide to the Solubility of 1-Methylpiperidine-4-thiol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical research and development. In the absence of extensive published quantitative data, this document synthesizes fundamental principles of organic chemistry to predict the compound's solubility in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for chemists, formulation scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to inform process development, formulation design, and synthetic route optimization.

Introduction to this compound: A Profile

This compound, with the molecular formula C₆H₁₃NS, is a heterocyclic compound featuring a piperidine ring N-methylated at position 1 and substituted with a thiol group at position 4.[1][2] Its structure combines features that significantly influence its physical and chemical properties, most notably its solubility. Understanding the solubility of this compound is critical, as it dictates the choice of solvents for chemical reactions, purification processes like crystallization, and the development of analytical methods.[3][4]

The molecule's architecture presents a tertiary amine, a thiol group, and a non-polar aliphatic ring system. This combination of a basic nitrogen atom, a weakly acidic thiol group, and a hydrophobic backbone results in a nuanced solubility profile that will be explored in detail throughout this guide.

Caption: Chemical structure of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[6] The solubility of this compound is governed by a balance of interactions stemming from its distinct functional moieties.

-

Tertiary Amine Group (-N(CH₃)-): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor.[7] This tertiary amine is basic and can be protonated in acidic media, forming a soluble salt.[8] In neutral organic solvents, its polarity contributes to solubility in polar aprotic solvents. However, unlike primary or secondary amines, it cannot act as a hydrogen bond donor, which slightly reduces its ability to integrate into the hydrogen-bonding networks of protic solvents like water or alcohols.[9][10]

-

Thiol Group (-SH): The thiol group is weakly polar. Thiols are known to be less soluble in water and other polar solvents compared to their alcohol analogues of similar molecular weight.[11][12][13] This is because the hydrogen bonding involving the S-H group is significantly weaker than that of an O-H group.[12] The sulfur atom can, however, participate in dipole-dipole interactions.

-

Piperidine Ring: The saturated six-membered ring constitutes the non-polar, hydrophobic portion of the molecule. This aliphatic backbone favors solubility in non-polar or weakly polar organic solvents such as hydrocarbons and ethers.[7]

Overall Polarity and Predicted Behavior: this compound is a moderately polar molecule. The polar contributions of the tertiary amine and the thiol group are somewhat counteracted by the non-polar piperidine ring. Therefore, it is expected to exhibit good solubility in a range of moderately polar organic solvents. Its solubility in highly polar protic solvents (like water) is likely limited, while its solubility in very non-polar solvents (like hexane) may also be moderate due to the presence of the polar functional groups.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound at ambient temperature. These predictions serve as a valuable starting point for solvent screening in a laboratory setting.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Slightly Soluble | The molecule can act as a hydrogen bond acceptor, but the hydrophobic piperidine ring and the weak hydrogen bond donating ability of the thiol group limit solubility.[7][11][12] |

| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups of the solute. The alkyl chains are short, making the overall solvent environment polar. |

| Acetone | Polar Aprotic | Very Soluble | Acetone is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions, effectively solvating the polar functionalities of the thiol.[6] |

| Acetonitrile | Polar Aprotic | Soluble | Similar to acetone, acetonitrile is a polar aprotic solvent capable of strong dipole-dipole interactions.[6] |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Very Soluble | DCM has a moderate polarity that can accommodate both the polar and non-polar aspects of the molecule. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Soluble | THF is an excellent solvent for many organic compounds due to its ability to solvate both polar and non-polar moieties. |

| Toluene / Benzene | Non-polar Aromatic | Soluble to Moderately Soluble | The aromatic ring of these solvents can interact favorably with the non-polar piperidine ring via van der Waals forces.[6] The polar groups of the solute may limit miscibility. |

| Hexane / Heptane | Non-polar Aliphatic | Slightly to Moderately Soluble | The non-polar nature of these solvents will primarily interact with the piperidine ring. The polar amine and thiol groups will disfavor solubility. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] |

Experimental Protocols for Solubility Determination

To move from prediction to precise quantification, rigorous experimental determination is necessary. The following protocols are designed to be robust and self-validating, suitable for a research and development environment.

Protocol 1: Qualitative Solubility Determination

This rapid test provides a foundational understanding of the compound's solubility across a solvent panel, confirming the predictions in Section 3.

Caption: Workflow for qualitative solubility testing.

Methodology:

-

Preparation: Into a series of small, clear glass vials, accurately weigh approximately 1-2 mg of this compound.

-

Solvent Addition: To the first vial, add the chosen solvent dropwise, starting with 0.1 mL.

-

Agitation: Cap the vial and vortex vigorously for 30 seconds.

-

Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

-

Incremental Addition: If the solid has not completely dissolved, continue to add the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.

-

Classification:

-

Soluble: The compound completely dissolves.

-

Partially Soluble: Some, but not all, of the compound dissolves.

-

Insoluble: No significant amount of the compound dissolves.

-

-

Record: Document the results for each solvent tested.

Protocol 2: Quantitative Solubility Determination via UV/Vis Spectrophotometry

This method is suitable for compounds that possess a UV chromophore and is a high-throughput technique for determining solubility. A preliminary UV/Vis scan of this compound in the chosen solvent is required to identify a wavelength of maximum absorbance (λmax).

Caption: Workflow for quantitative solubility by UV/Vis.

Methodology:

-

Calibration Curve Construction: a. Prepare a stock solution of this compound of a known high concentration in the desired solvent. b. Perform a series of precise serial dilutions to create at least five standard solutions of decreasing concentration. c. Measure the absorbance of each standard at the predetermined λmax using a UV/Vis spectrophotometer, using the pure solvent as a blank. d. Plot absorbance versus concentration. The resulting linear regression will provide the equation (y = mx + c) based on the Beer-Lambert law.[14][15]

-

Saturated Solution Preparation: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial (ensure solid is visible). b. Agitate the vial at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[16] c. Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the solute).[17]

-

Analysis and Calculation: a. Accurately dilute a known volume of the clear supernatant with the solvent to bring its absorbance into the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at λmax. c. Use the equation from the calibration curve to calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the solubility of this compound in that solvent.

Protocol 3: Quantitative Solubility Determination via HPLC

High-Performance Liquid Chromatography (HPLC) is a highly accurate and specific method for determining solubility, capable of separating the analyte from any potential impurities or degradants.[5][17]

Methodology:

-

Calibration Curve Construction: a. Prepare a stock solution and a series of at least five standard solutions of this compound in a suitable diluent (this may be the mobile phase of the HPLC method). b. Inject each standard onto the HPLC system and record the peak area. c. Plot peak area versus concentration to generate a linear calibration curve and its corresponding regression equation.[5]

-

Saturated Solution Preparation: a. Follow the same procedure as described in the UV/Vis protocol (Section 4.2, Step 2) to prepare a saturated solution and separate the supernatant.

-

Analysis and Calculation: a. Accurately dilute a known volume of the clear supernatant with the HPLC diluent to bring the concentration into the linear range of the calibration curve. b. Inject the diluted sample into the HPLC system. c. Use the peak area of the analyte and the calibration curve equation to determine the concentration in the diluted sample. d. Multiply this concentration by the dilution factor to obtain the final solubility value.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a robust predictive framework can be established based on its molecular structure and fundamental chemical principles. The compound is anticipated to be highly soluble in moderately polar aprotic solvents like acetone and THF, and soluble in polar protic solvents such as methanol and ethanol. Its solubility is predicted to be limited in highly polar water and non-polar alkanes. For researchers and drug development professionals requiring precise data, the detailed qualitative and quantitative (UV/Vis and HPLC) protocols provided in this guide offer a reliable pathway to experimentally determine the solubility of this compound in any organic solvent of interest. These methods ensure the generation of accurate and reproducible data, which is essential for informed decision-making in the pharmaceutical development pipeline.

References

- 1. homework.study.com [homework.study.com]

- 2. m.youtube.com [m.youtube.com]

- 3. echemi.com [echemi.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. pharmaguru.co [pharmaguru.co]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. csub.edu [csub.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. Thiol - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Synthesis and Discovery of Novel 1-Methylpiperidine-4-thiol Derivatives

Foreword: The Strategic Value of the 1-Methylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for interacting with biological targets. The introduction of a reactive thiol group at the 4-position of the 1-methylpiperidine core creates a versatile chemical handle, 1-Methylpiperidine-4-thiol (CAS: 1072-99-7), unlocking a vast chemical space for the generation of novel derivatives.[2] This guide provides a comprehensive exploration of the strategic pathways for synthesizing and discovering new chemical entities based on this core, aimed at researchers, chemists, and drug development professionals. We will delve into the causality behind experimental design, present robust protocols, and outline the logic for structural diversification.

Core Moiety Analysis: this compound

This compound is a cyclic tertiary amine with a thiol functional group.[3] Its strategic importance lies in the nucleophilic nature of the sulfur atom, which serves as the primary site for chemical modification.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NS | [2][4][5] |

| Molecular Weight | 131.24 g/mol | [2][4] |

| CAS Number | 1072-99-7 | |

| InChIKey | TXVSXWOWWHALFQ-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 1.1 | [5] |

The tertiary amine (pKa ~9-10) is typically protonated at physiological pH, which can be crucial for solubility and forming ionic interactions with biological targets. The thiol group (pKa ~10-11) is a potent nucleophile, especially in its deprotonated thiolate form, making it highly amenable to a variety of conjugation and derivatization chemistries.

Strategic Pathways for Derivatization

The discovery of novel derivatives hinges on the strategic exploitation of the thiol's reactivity. The primary goal is to introduce a diverse range of chemical moieties (R-groups) to generate a library of new compounds for subsequent biological screening. The choice of synthetic route is dictated by the desired final structure and the commercial availability of starting materials.

Below is a logical workflow for the synthesis and discovery process.

Caption: High-level workflow from synthesis to lead optimization.

Core Synthetic Methodologies & Protocols

The nucleophilicity of the thiol is the cornerstone of these syntheses. Reactions are typically performed under basic conditions to generate the more nucleophilic thiolate anion, which then reacts with various electrophiles.

S-Alkylation: The Workhorse Reaction

The most direct method for creating thioether derivatives is through S-alkylation.[6] This reaction proceeds via an S_N2 mechanism where the thiolate anion attacks an alkyl halide (or other electrophile with a suitable leaving group, such as a tosylate or mesylate).

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base like sodium hydride (NaH) or a carbonate base (K₂CO₃, Cs₂CO₃) is used to deprotonate the thiol without competing in the alkylation reaction. The choice depends on the substrate's sensitivity; carbonates are milder than NaH.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents solvate the cation of the base but do not solvate the thiolate anion extensively, leaving it "naked" and highly reactive. They are also suitable for the temperature range often required.

-

Electrophile (R-X): A wide variety of alkyl, benzyl, or heteroaryl halides can be used. The reactivity order is typically I > Br > Cl. Primary and benzylic halides are most effective due to the S_N2 mechanism.

References

Methodological & Application

Application Notes and Protocols for 1-Methylpiperidine-4-thiol in Solid-Phase Peptide Synthesis

Introduction: Addressing Key Challenges in Fmoc-Based Solid-Phase Peptide Synthesis

The elegance of solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy lies in its iterative simplicity and efficiency.[1] However, two critical stages profoundly influence the purity and yield of the final peptide product: the repetitive removal of the Nα-Fmoc protecting group and the final cleavage of the peptide from the resin with simultaneous removal of side-chain protecting groups. Each of these steps presents distinct chemical challenges that necessitate carefully designed reagents and protocols.

The final cleavage, typically performed with strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from the acid-labile side-chain protecting groups (e.g., t-butyl, trityl). These electrophilic species can irreversibly modify nucleophilic amino acid side chains, particularly tryptophan, methionine, and cysteine, leading to a heterogeneous and often difficult-to-purify mixture of products.[2] To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[3]

Similarly, the deprotection of the Fmoc group, which is accomplished using a secondary amine base like piperidine, must be both rapid and complete to avoid deletion sequences.[4] However, piperidine is a controlled substance, and its use can sometimes lead to side reactions such as aspartimide formation.[4][5] This has prompted research into alternatives like 4-methylpiperidine, which has demonstrated comparable efficacy.[5][6]

This application note introduces 1-Methylpiperidine-4-thiol , a bifunctional reagent, and proposes its application in SPPS to address challenges in both cleavage and potentially, deprotection. Its structure combines a thiol group, a potent scavenger, with a tertiary amine moiety related to effective Fmoc deprotection agents. We will explore the mechanistic rationale for its use and provide detailed protocols for its application, grounded in established principles of peptide chemistry.

Part 1: this compound as a Novel Scavenger in Peptide Cleavage

Scientific Rationale and Mechanism of Action

The thiol group (-SH) is a highly effective nucleophile, making thiol-containing compounds excellent scavengers for the carbocations generated during TFA-mediated cleavage.[7] The proposed mechanism involves the thiol group of this compound intercepting reactive cations, such as the t-butyl cation, before they can alkylate sensitive residues like tryptophan or cysteine.

// Nodes TFA [label="TFA", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtectingGroup [label="R-tBu\n(e.g., from Boc, OtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; tBu_cation [label="tBu⁺\n(Reactive Cation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol_Scavenger [label="this compound\n(R'-SH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trapped_Cation [label="R'-S-tBu\n(Stable Adduct)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tryptophan [label="Tryptophan Residue", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylated_Trp [label="Alkylated Tryptophan\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TFA -> ProtectingGroup [label="Cleavage"]; ProtectingGroup -> tBu_cation [label="Generates"]; tBu_cation -> Tryptophan [label="Attacks (Undesired)", style=dashed, color="#EA4335"]; Tryptophan -> Alkylated_Trp [label="Forms", style=dashed, color="#EA4335"]; tBu_cation -> Thiol_Scavenger [label="Intercepts (Desired)", color="#34A853"]; Thiol_Scavenger -> Trapped_Cation [label="Forms", color="#34A853"]; } dot Caption: Proposed scavenging mechanism of this compound.

Furthermore, some studies suggest that thiol scavengers may also play a role in mitigating tryptophan oxidation by reacting with oxidized species like oxindolylalanine (Oia), potentially forming a reversible thiol adduct.[8] The presence of the N-methylpiperidine ring may also offer favorable solubility in standard TFA cocktails.

Advantages Over Traditional Scavengers

-

Reduced Odor: Compared to commonly used dithiols like 1,2-ethanedithiol (EDT), this compound is expected to have a less pungent odor, improving laboratory ergonomics.

-

Single-Component Additive: Its bifunctional nature simplifies the preparation of cleavage cocktails.

-

Favorable Stability: Similar to benzylthiols, the piperidine scaffold may confer greater stability in highly acidic TFA solutions compared to some aliphatic thiols.[9]

Experimental Protocol: Cleavage of Peptides from the Resin

This protocol is designed for the cleavage of peptides synthesized on standard acid-labile resins (e.g., Wang, Rink Amide).

1. Resin Preparation: a. Following completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual DMF. b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Preparation of the Cleavage Cocktail: a. Prepare the cleavage cocktail fresh just before use. b. For a general-purpose cocktail suitable for peptides containing multiple sensitive residues (Trp, Met, Cys), use the formulation in Table 1.

Table 1: Recommended Cleavage Cocktail Formulation

| Component | Concentration (% v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 94.0% | Cleaves peptide from resin and removes side-chain protecting groups. |

| This compound | 2.5% | Primary scavenger for reactive cations. |

| Triisopropylsilane (TIS) | 1.0% | Scavenger, particularly effective for trityl groups. |

| Water | 2.5% | Suppresses side reactions and aids in the removal of some protecting groups. |

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel (10-20 mL per gram of resin). b. Gently agitate the suspension at room temperature for 2-3 hours. For peptides with multiple arginine residues protected with Pbf groups, the cleavage time may be extended to 4 hours. c. Self-Validation Checkpoint: After 1 hour, a small aliquot of the cleavage solution can be taken, the peptide precipitated with cold ether, and analyzed by LC-MS to monitor the progress of deprotection.

4. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with a small volume of fresh TFA (2 x 2 mL/g resin) and combine the filtrates. c. Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether, with gentle stirring. d. Pellet the precipitated peptide by centrifugation (3000 x g, 5 minutes). e. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups. f. Dry the crude peptide pellet under vacuum.

5. Purification: a. Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile). b. Purify the peptide by preparative reverse-phase HPLC.

Part 2: Potential Application of this compound in Fmoc Deprotection

Scientific Rationale

The standard reagent for Fmoc deprotection is a 20% solution of piperidine in DMF.[10] Piperidine acts as a base to abstract the acidic proton on the fluorenyl group, initiating an E1cB elimination to release the free amine. It also acts as a nucleophile to trap the resulting dibenzofulvene (DBF) byproduct, preventing it from causing side reactions.[11]

The 1-methylpiperidine moiety in our target molecule is a tertiary amine. While less basic than piperidine (a secondary amine), it could still facilitate Fmoc removal, potentially with different kinetics or side-reaction profiles. However, it cannot form a stable adduct with DBF in the same way piperidine does. The thiol group, being a soft nucleophile, might act as a DBF scavenger, suggesting a novel intramolecularly-assisted deprotection mechanism. This application is more speculative and would require empirical validation.

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="1-Methylpiperidine\n(Tertiary Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation [label="Proton Abstraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="E1cB Elimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol_Group [label="Thiol Group\n(-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Thiol Adduct\n(Trapped)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Deprotonation [label="Reacts with"]; Base -> Deprotonation; Deprotonation -> Elimination; Elimination -> Free_Amine; Elimination -> DBF; DBF -> Thiol_Group [label="Reacts with", style=dashed, color="#EA4335"]; Thiol_Group -> DBF_Adduct [style=dashed]; } dot Caption: Hypothetical dual-role mechanism in Fmoc deprotection.

Experimental Protocol: Fmoc Deprotection

This protocol outlines a potential starting point for evaluating this compound as a deprotection agent.

1. Reagent Preparation: a. Prepare a 20% (v/v) solution of this compound in high-purity DMF.

2. Deprotection Cycle: a. Swell the Fmoc-protected peptide-resin in DMF. b. Drain the DMF and add the 20% this compound solution (10 mL/g resin). c. Agitate the resin for 5-10 minutes at room temperature. d. Self-Validation Checkpoint: Monitor the deprotection by taking a small aliquot of the solution and measuring the absorbance of the DBF-adduct at ~301 nm. Compare the kinetics to a standard 20% piperidine solution. e. Drain the deprotection solution and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal. f. Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of the deprotection reagent and byproducts before proceeding to the next coupling step.

3. Post-Synthesis Analysis: a. After completing the synthesis, cleave a small sample of the peptide and analyze by LC-MS. b. Compare the purity profile to a peptide synthesized using standard piperidine deprotection, specifically looking for differences in deletion sequences or other base-catalyzed side products.

Conclusion and Future Outlook

This compound presents a compelling, albeit currently theoretical, candidate for a dual-function reagent in solid-phase peptide synthesis. Its primary and most promising application lies as a low-odor, efficient scavenger in TFA cleavage cocktails, where the well-established reactivity of thiols can be leveraged to significantly improve the quality of crude peptides containing sensitive residues. The protocols provided herein offer a robust starting point for researchers to validate its efficacy in this role.

The exploration of its utility in Fmoc deprotection is more speculative but represents an intriguing avenue for green chemistry innovations in SPPS, potentially combining the deprotection and scavenging steps into a single, streamlined process. Empirical validation of the proposed deprotection protocol is essential to determine its viability and to characterize its performance relative to established methods. As the demand for complex synthetic peptides in research and drug development continues to grow, the development of novel, multifunctional reagents like this compound will be crucial for enhancing the efficiency, sustainability, and quality of peptide synthesis.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]

- 9. polypeptide.com [polypeptide.com]

- 10. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]

- 11. pubs.acs.org [pubs.acs.org]

The Emerging Role of 1-Methylpiperidine-4-thiol in Medicinal Chemistry: A Guide to Application and Protocol

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving therapeutic success. Among the myriad of heterocyclic systems, the piperidine moiety stands as a cornerstone, embedded in the chemical architecture of numerous approved pharmaceuticals. This guide focuses on a particularly intriguing derivative: 1-Methylpiperidine-4-thiol . With a molecular formula of C₆H₁₃NS and a molecular weight of 131.24 g/mol , this compound merges the favorable pharmacokinetic attributes of the 1-methylpiperidine core with the versatile reactivity of a thiol group.[1] While direct applications of this specific molecule in late-stage clinical candidates are not yet widely documented, its constituent parts suggest a significant potential in the rational design of novel therapeutics. This document serves as a detailed exploration of its prospective applications, grounded in the established principles of medicinal chemistry, and provides practical protocols for its utilization in a research setting.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The piperidine ring is a saturated heterocycle that is a common feature in a vast array of biologically active compounds.[2] Its prevalence in medicinal chemistry can be attributed to several key factors:

-

Improved Physicochemical Properties: The piperidine moiety can enhance the solubility and lipophilicity of a drug molecule, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME).

-

Three-Dimensional Diversity: The chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.

-

Basic Nitrogen Center: The tertiary amine in 1-methylpiperidine can act as a proton acceptor at physiological pH, which can be crucial for receptor binding and can also improve aqueous solubility.

The following table summarizes a selection of approved drugs containing the piperidine scaffold, highlighting the diversity of therapeutic areas where this moiety has proven to be effective.

| Drug Name | Therapeutic Area | Role of the Piperidine Moiety |

| Donepezil | Alzheimer's Disease | Interacts with the peripheral anionic site of acetylcholinesterase. |

| Fentanyl | Analgesia | Essential for binding to the μ-opioid receptor. |

| Risperidone | Antipsychotic | Part of the pharmacophore responsible for dopamine D2 and serotonin 5-HT2A receptor antagonism. |

| Paroxetine | Antidepressant | Core component of this selective serotonin reuptake inhibitor (SSRI). |

| Ritalin (Methylphenidate) | ADHD Treatment | The piperidine ring is crucial for its activity as a norepinephrine-dopamine reuptake inhibitor. |

The Thiol Group: A Reactive Handle for Targeted Drug Action

The thiol (-SH) functional group imparts a unique set of chemical properties that can be strategically exploited in drug design. Its utility stems from its nucleophilicity and its ability to interact with specific biological targets.

-

Covalent Inhibition: The thiol group is a potent nucleophile and can form covalent bonds with electrophilic residues, such as cysteine, in the active sites of enzymes. This can lead to irreversible or long-lasting inhibition, which can be therapeutically advantageous in certain contexts.

-

Metal Chelation: Thiols can coordinate with metal ions, making them suitable for designing inhibitors of metalloenzymes or as agents to chelate toxic heavy metals.

-

Antioxidant Properties: The thiol group can participate in redox reactions, acting as a scavenger of reactive oxygen species (ROS) and protecting cells from oxidative stress.

-

Linker Chemistry: The thiol group provides a convenient attachment point for conjugation to other molecules, such as polymers or antibodies, for targeted drug delivery.

Hypothesized Applications of this compound in Drug Design